molecular formula C9H15NO2 B1490604 1-Cyclobutylpyrrolidine-3-carboxylic acid CAS No. 1495946-12-7

1-Cyclobutylpyrrolidine-3-carboxylic acid

Cat. No.: B1490604
CAS No.: 1495946-12-7
M. Wt: 169.22 g/mol
InChI Key: VVNRPYLACNCCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclobutylpyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound features a cyclobutyl group attached to the nitrogen atom of the pyrrolidine ring, and a carboxylic acid group at the 3-position of the pyrrolidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutylpyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the Michael addition reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or other reduced forms.

    Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted pyrrolidine derivatives.

Scientific Research Applications

1-Cyclobutylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclobutylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-3-carboxylic acid: Lacks the cyclobutyl group, making it less sterically hindered.

    Cyclobutylamine: Contains a cyclobutyl group but lacks the pyrrolidine ring.

    Proline: A naturally occurring amino acid with a pyrrolidine ring but without the cyclobutyl group.

Uniqueness

1-Cyclobutylpyrrolidine-3-carboxylic acid is unique due to the presence of both the cyclobutyl group and the pyrrolidine ring, which confer distinct steric and electronic properties. These properties make it a valuable compound for various chemical and biological applications.

Properties

IUPAC Name

1-cyclobutylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)7-4-5-10(6-7)8-2-1-3-8/h7-8H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNRPYLACNCCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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